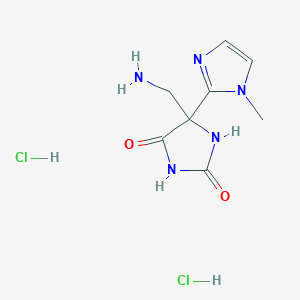
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex organic compound that features a combination of furan, piperazine, thiophene, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate. This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Next, the thiophen-2-yl cyclopropyl methanone moiety can be synthesized by reacting thiophene-2-carboxylic acid with cyclopropylamine, followed by oxidation to form the methanone group. The final step involves coupling the two intermediates under conditions that promote the formation of the desired product, such as using a coupling reagent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the piperazine ring suggests that it could interact with biological targets such as neurotransmitter receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could influence signaling pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(thiophen-2-yl)ethanone): Similar structure but with an ethanone group instead of a cyclopropyl methanone.
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)propanone): Similar structure but with a propanone group instead of a cyclopropyl methanone.
Uniqueness
The uniqueness of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone lies in its combination of a cyclopropyl group with the furan, piperazine, and thiophene moieties. This combination of functional groups provides a unique set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-11-12(13)15-4-2-10-23-15)18-5-7-19(8-6-18)17(21)14-3-1-9-22-14/h1-4,9-10,12-13H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVRFYIVWFJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![N-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2840859.png)


![ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate](/img/structure/B2840863.png)
![2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2840865.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)

![3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2840868.png)




